7-(tert-butyl)-1,3-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(tert-butyl)-1,3-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a complex organic compound belonging to the class of oxazolo[2,3-f]purine derivatives. This compound features a fused ring system that includes an oxazole ring and a purine ring, with tert-butyl and methyl groups as substituents. Due to its intricate structure, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(tert-butyl)-1,3-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multiple steps, starting with the construction of the purine core. One common approach is the cyclization of appropriately substituted pyrimidines or purines under acidic or basic conditions. The tert-butyl group can be introduced through a tert-butylation reaction, often using tert-butyl chloride and a suitable base.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The presence of the oxazole ring allows for selective oxidation reactions.
Reduction: : Reduction of the oxazole ring can lead to the formation of different derivatives.
Substitution: : The methyl and tert-butyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst are often used.
Substitution: : Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology
In biological research, 7-(tert-butyl)-1,3-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has been studied for its potential biological activity. It may interact with various biomolecules, influencing cellular processes.
Medicine
The compound has shown promise in medicinal chemistry, where it is being explored for its therapeutic potential. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be harnessed for various applications, including coatings, adhesives, and pharmaceuticals.
Mechanism of Action
The mechanism by which 7-(tert-butyl)-1,3-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate signaling pathways, leading to changes in cellular behavior. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Oxazolo[2,3-f]purine derivatives: : These compounds share the fused oxazole-purine ring system but may have different substituents.
Purine analogs: : Other purine derivatives with varying functional groups and substitutions.
Uniqueness
7-(tert-butyl)-1,3-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione stands out due to its specific tert-butyl and methyl substituents, which confer unique chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
7-tert-butyl-2,4-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-13(2,3)7-6-17-8-9(14-11(17)20-7)15(4)12(19)16(5)10(8)18/h6H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNQRKZPCUGJFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.